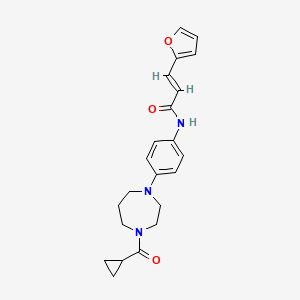
(E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is C25H26N4O3 with a molecular weight of approximately 430.508 g/mol. The structural configuration includes a furan moiety and a diazepane ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.508 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative damage.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis.
Cytotoxicity and Cell Viability
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, a study conducted on human colon cancer cells showed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study: Chemopreventive Properties
A notable study investigated the chemopreventive effects of this compound on DNA damage induced by carcinogens. The results indicated that pretreatment with this compound reduced DNA strand breaks and micronucleus formation in human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO). This protective effect was linked to the modulation of nitrosative stress rather than oxidative stress, highlighting the compound's unique mechanism of action .
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents.
- Neuroprotection : Due to its antioxidant properties, it may be explored for neuroprotective applications against neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(11-10-20-3-1-16-28-20)23-18-6-8-19(9-7-18)24-12-2-13-25(15-14-24)22(27)17-4-5-17/h1,3,6-11,16-17H,2,4-5,12-15H2,(H,23,26)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCYZXSPXYLQAN-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













